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Compound of Interest |

Compound Name: 6-Ethyl-2-methylquinolin-4-OL
CAS No.: 62510-40-1
Cat. No.: B11909926
- 7

Executive Summary & Scaffold Analysis

The 2-methyl-4-quinolinol moiety is a privileged heteroaromatic scaffold in medicinal chemistry.
It serves as both a pharmacophore in its own right—exhibiting antimicrobial, antimalarial, and
anticancer activities—and a versatile synthetic intermediate.

Tautomeric Equilibrium

A critical feature of this scaffold is the tautomeric equilibrium between the enol form (4-
hydroxyquinoline) and the keto form (4-quinolone).

e Solid State/Polar Solvents: The 4-quinolone (keto) tautomer generally predominates due to
the high resonance stabilization energy of the vinylogous amide system.

» Binding Implications: Drug targets often recognize the keto-form, which functions as a
hydrogen bond acceptor (C=0) and donor (N-H). SAR studies must account for this, as O-
alkylation (fixing the enol) vs. N-alkylation (fixing the keto) drastically alters biological activity.

The "Active Methyl" at C2

The methyl group at position 2 is not merely a steric spacer; it is electronically activated by the
adjacent nitrogen. The C2-methyl protons are acidic enough to participate in condensation
reactions (e.g., with aldehydes), making this position a primary "handle" for generating 2-
styrylquinolines, a potent class of antimalarials and imaging agents.
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Chemical Synthesis: The Conrad-Limpach Protocol

The most authoritative method for synthesizing 2-methyl-4-quinolinols is the Conrad-Limpach
synthesis. This reaction is preferred for its scalability and regioselectivity.

Reaction Mechanism

¢ Condensation: Aniline reacts with a

-ketoester (Ethyl acetoacetate) at low temperature to form a
-anilinocrotonate (enamine).

e Cyclization: Thermal cyclization at high temperatures (>250°C) closes the ring via
electrophilic aromatic substitution.

Validated Laboratory Protocol

e Objective: Synthesis of 2-methyl-4-quinolinol (

).

e Reagents: Aniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Dowtherm
A (solvent).

Step-by-Step Methodology:
e Enamine Formation:

o Mix aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol) in benzene or
toluene (50 mL) with a catalytic amount of acetic acid.

o Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline
is consumed.

o Evaporate solvent to obtain the oily ethyl
-anilinocrotonate.

o Thermal Cyclization (Critical Step):
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o Heat 50 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to a rolling boil (~250°C) in a
round-bottom flask equipped with a short-path distillation head (to remove ethanol).

o Dropwise Addition: Add the crude crotonate slowly to the boiling solvent. Note: Rapid
addition causes temperature drop and polymerization.

o Maintain reflux for 20 minutes. Ethanol will distill off.

e Isolation:
o Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
o Dilute with hexane or petroleum ether to maximize precipitation.
o Filter and wash with hexane to remove Dowtherm A.

o Purification: Recrystallize from ethanol/water or DMF.

Synthesis Workflow Diagram
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Figure 1: Conrad-Limpach synthesis pathway for 2-methyl-4-quinolinol.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-methyl-4-quinolinols is driven by four distinct zones on the scaffold.

Zone A: The C2-Methyl Group

 Steric Shielding: The methyl group provides steric bulk that protects the N1 position from
rapid metabolic N-oxidation or N-glucuronidation.
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 Lipophilicity: Adds +0.5 LogP compared to the des-methyl analog, improving membrane
permeability in bacterial/parasitic targets.

o Extension Handle: As noted, the C2-methyl is reactive.[1] Condensation with benzaldehydes
yields 2-styryl-4-quinolinols, which show nanomolar potency against P. falciparum by
inhibiting heme polymerization.

Zone B: The C4-Functionality (OH/Oxo0)

o H-Bonding: Essential for binding. The keto-oxygen acts as an acceptor, while the N-H
(tautomer) acts as a donor.

o Substitution: Conversion of the 4-OH to a 4-amino or 4-chloro group is a common
bioisosteric replacement.

o Example: 4-aminoquinolines (Chloroquine class) rely on the basic nitrogen to accumulate
in the acidic food vacuole of the malaria parasite.

o Example: 4-O-alkylation generally abolishes activity if the target requires the H-bond donor
capability of the N-H.

Zone C: The Benzenoid Ring (C5-C8)

Electronic modulation here tunes the pKa of the quinoline nitrogen and affects binding affinity.

o C7-Substitution: The "Sweet Spot." Electron-withdrawing groups (EWGS) like Cl or CF3 at
C7 significantly enhance antimalarial and antibacterial activity.

o Mechanism:[2][3][4] EWGs lower the pKa of the ring nitrogen, optimizing the ratio of
neutral/charged species for membrane transport vs. target binding.

o C8-Substitution: Often tolerates halogens (F) to block metabolic oxidation. Bulky groups here
can cause steric clashes.

Zone D: The C3 Position[5]

¢ Modulation: The C3 position is electronically rich (ortho to the 4-OH).
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» Halogenation: Introduction of I, Br, or Cl at C3 can increase lipophilicity and fill hydrophobic
pockets in enzyme active sites (e.g., Gyrase B).

o Alkyl Chains: Long alkyl chains (C7-C9) at C3 mimic Pseudomonas Quorum Sensing
molecules (PQS), turning the scaffold into an inhibitor of bacterial signaling.

SAR Visualization
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Figure 2: Functional zone analysis of the 2-methyl-4-quinolinol scaffold.

Biological Activity Profiles
Antimalarial Activity

The 2-methyl-4-quinolinol scaffold is a precursor to potent antimalarials. While the scaffold itself
has moderate activity, its derivatives are highly potent.

» Target: Heme polymerization in the parasite digestive vacuole.[4]
» Key Derivative:2-Styrylquinolines.

¢ Mechanism: The planar aromatic system stacks with free heme (ferriprotoporphyrin IX),
preventing its detoxification into hemozoin. The C2-vinyl linker extends the conjugation,
enhancing
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stacking interactions.

Antitubercular Activity

Derivatives of 2-methyl-4-quinolinols have shown activity against Mycobacterium tuberculosis

(Mtb).[5]

o Target: Likely DNA Gyrase (ATPase domain) or disruption of the proton motive force (PMF)

due to lipophilic weak base properties.

e Data: 2-aryl-4-quinolinols exhibit MICs in the range of 1-10

g/mL against Mtb H37Rv strain.

Summary of Potency Data

Therapeutic Derivative Key o .
. Activity Metric  Reference
Area Class Substituent
Antimalarial 2-Styrylquinoline  C2-styryl, C7-Cl nM (Pf 3D7) [1, 2]
Antitubercul 2-Ayl-4- C2-Aryl, C6-OM [3]
ntitubercular -Aryl, C6-OMe
quinolinol Y g/mL
A 2-Methyl-4- N-alkyl side )
nticancer
amino chain M (HelLa)
Moderate (
Antibacterial 4-Quinolone C3-lodo [5]
g/mL)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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